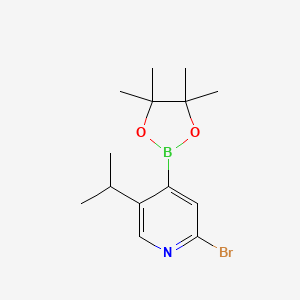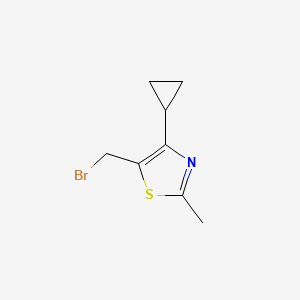![molecular formula C8H9N3O B12966618 6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methoxy group at the 6th position and a methyl group at the 3rd position further defines its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylpyrazole with 2-chloro-3-methoxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Reduction: Formation of 6-methoxy-3-methyl-1H-piperidine.
Substitution: Formation of 6-substituted-3-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can prevent their activation and subsequent signaling pathways, leading to reduced cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
6-Methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the methyl group at the 3rd position can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
6-methoxy-3-methyl-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-5-8-7(11-10-5)3-6(12-2)4-9-8/h3-4H,1-2H3,(H,10,11) |
InChI-Schlüssel |
ZAQYSRPKLFYGTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C=C(C=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)

![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)


